6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one
Description
6-Bromo-3-methyl-1,2-dihydroquinoxalin-2-one (CAS: 872018-40-1) is a brominated quinoxaline derivative with the molecular formula C₁₀H₈BrN₂O and a molecular weight of 238.08 g/mol . The quinoxaline core consists of a fused benzene-diazine ring system, with a bromine atom at the 6-position and a methyl group at the 3-position (Figure 1). This compound is part of a broader class of 1,2-dihydroquinoxalin-2-ones, which are studied for their structural versatility and applications in medicinal and agrochemical research .
Properties
CAS No. |
98416-69-4 |
|---|---|
Molecular Formula |
C9H7BrN2O |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: Bromination of o-Phenylenediamine
The synthesis begins with the preparation of 4-bromo-2-nitroaniline as a key intermediate. Bromination of 2-nitroaniline using bromine or N-bromosuccinimide (NBS) in acetic acid introduces the bromine atom at the 6-position of the eventual quinoxalinone ring. Subsequent reduction of the nitro group to an amine via catalytic hydrogenation (H₂/Pd-C) or Zn/H₂SO₄ yields 4-bromo-o-phenylenediamine.
Reaction Conditions:
Cyclization with Methylglyoxal
The diamine intermediate undergoes cyclocondensation with methylglyoxal (40% aqueous solution) in refluxing ethanol to form the quinoxalinone ring. The methyl group at position 3 is introduced via the methylglyoxal moiety.
Optimization Insights:
-
Yield : 68–75% after recrystallization from ethanol.
-
Key Parameter : Stoichiometric excess of methylglyoxal (1.5 equiv) ensures complete cyclization.
Post-Cyclization Bromination of 3-Methyl-1,2-Dihydroquinoxalin-2-One
Direct Bromination Using N-Bromosuccinimide (NBS)
In this approach, preformed 3-methyl-1,2-dihydroquinoxalin-2-one is brominated at position 6 using NBS in the presence of a radical initiator (e.g., AIBN) in CCl₄.
Procedure:
Electrophilic Bromination with Br₂/FeBr₃
Alternative bromination employs Br₂ in dichloromethane with FeBr₃ as a Lewis acid. The reaction proceeds at 0°C to minimize di-substitution.
Challenges:
-
Regioselectivity : FeBr³ directs bromination to the electron-rich 6-position but requires precise temperature control.
One-Pot Synthesis from 2-(4-Bromo-2-Nitrophenyl)Propionic Acid
Reductive Cyclization
A scalable method involves reductive cyclization of 2-(4-bromo-2-nitrophenyl)propionic acid using Zn/H₂SO₄ in ethanol. The nitro group is reduced in situ, followed by intramolecular amidation to form the dihydroquinoxalinone ring.
Protocol:
-
2-(4-Bromo-2-nitrophenyl)propionic acid (1 equiv), Zn dust (4 equiv), 50% H₂SO₄/EtOH (1:1 v/v), 90°C, 6 hours.
Industrial-Scale Production: Continuous Flow Synthesis
Microreactor Technology
Industrial production leverages continuous flow systems to enhance reproducibility and safety. Key steps include:
Advantages:
-
Throughput : 1 kg/hour with >95% purity.
-
Safety : Minimized handling of hazardous reagents (e.g., Br₂).
Comparative Analysis of Methods
| Method | Yield | Complexity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 68–75% | Moderate | High | Moderate |
| Post-Cyclization Bromination | 55–62% | High | Low | High |
| One-Pot Reductive Cyclization | 93% | Low | Moderate | Low |
| Continuous Flow | >95% | High | Very High | High |
Critical Reaction Parameters
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-3-methyl-1,2-dihydroquinoxalin-2-one derivatives .
Scientific Research Applications
6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one and its derivatives depends on the specific biological target. For example, in medicinal chemistry, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved vary based on the specific application and derivative used .
Comparison with Similar Compounds
Key Research Findings
Electronic and Steric Effects
- Bromine vs. Methoxy: Bromine’s electron-withdrawing nature increases the electrophilicity of the quinoxaline ring, enhancing reactivity in cross-coupling reactions compared to methoxy-substituted analogs .
Crystallographic Insights
- The crystal structure of 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one reveals intermolecular C–H···O hydrogen bonds and π-stacking, which are less pronounced in the bromo-methyl analog due to reduced aromatic bulk .
Q & A
Q. What are the optimal synthetic routes for 6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves cyclization of substituted o-phenylenediamines with α-keto esters or brominated intermediates. Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Catalysis : Use tetra--butylammonium bromide (TBAB) as a phase-transfer catalyst for bromination steps .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) for >95% purity .
Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be leveraged to confirm the structure of this compound?
Methodological Answer:
- H NMR : Identify characteristic peaks:
- Quinoxaline protons: δ 7.2–7.8 ppm (aromatic multiplet).
- Methyl group (C-3): δ 2.5–2.7 ppm (singlet) .
- C NMR : Confirm carbonyl (C=O) at δ 165–170 ppm and brominated carbon (C-6) at δ 115–120 ppm .
- HRMS : Expect [M+H] at 253.0 (CHBrNO) with isotopic pattern confirming bromine .
Advanced Research Questions
Q. How can crystallographic analysis resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ SHELXT (direct methods) for space group determination and SHELXL for refinement .
- Key Metrics :
- for high-quality data.
- Hydrogen bonding: Analyze O–H···N interactions (d = 1.8–2.2 Å) and π-stacking (3.3–3.6 Å interplanar distance) .
Q. How can density functional theory (DFT) calculations elucidate the electronic structure and reactivity of this compound?
Methodological Answer:
Q. How can researchers resolve contradictions in biological activity data for quinoxaline derivatives?
Methodological Answer:
- Assay Design : Use standardized protocols (e.g., MTT assay for cytotoxicity) with positive controls (e.g., doxorubicin) .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., bromine at C-6 enhances DNA intercalation) with bioactivity .
- Statistical Validation : Apply multivariate analysis (PCA or PLS) to distinguish noise from trends .
Q. What advanced techniques are recommended for analyzing π-stacking interactions in quinoxaline crystals?
Methodological Answer:
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C···Br, C···O) using CrystalExplorer .
- ORTEP Visualization : Generate thermal ellipsoid plots to assess torsional angles and packing efficiency .
- Theoretical Modeling : Compare experimental π-stacking distances (3.3–3.6 Å) with DFT-optimized dimer geometries .
Q. How can researchers mitigate challenges in regioselective bromination of quinoxaline derivatives?
Methodological Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO) at adjacent positions to guide bromine to C-6 .
- Reagent Selection : Use NBS (N-bromosuccinimide) in DMF for controlled radical bromination .
- Monitoring : Track reaction progress via H NMR (disappearance of vinylic protons at δ 6.5–7.0 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
